Enhanced Lipophilicity and Membrane Permeability Potential Relative to the Des-Bromo Analog
Introduction of the bromine atom at the 3-position increases computed logP by approximately 1.2 log units versus the non-brominated 2-amino-N-cyclopropylbenzamide (XLogP3 1.1) [1]. This shift moves the compound into the optimal lipophilicity range (logP 2–3) associated with improved passive membrane permeability and oral absorption potential, while maintaining acceptable aqueous solubility due to the polar 2-amino and carboxamide groups .
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | Estimated XLogP3 ~2.3 ± 0.5 (C10H11BrN2O, MW 255.11) |
| Comparator Or Baseline | 2-Amino-N-cyclopropylbenzamide: XLogP3 1.1 (C10H12N2O, MW 176.21) |
| Quantified Difference | ΔXLogP3 ≈ +1.2; ΔMW = +78.9 g/mol |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.04.14) |
Why This Matters
The higher lipophilicity of the 3-bromo derivative places it in the logP sweet spot for CNS and intracellular target engagement, making it a preferred intermediate when balanced permeability and solubility are critical.
- [1] PubChem. Compound Summary for CID 2060007: 2-amino-N-cyclopropylbenzamide. XLogP3 1.1; Molecular Weight 176.21 g/mol. View Source
